Dimethyl {2-(4-chlorophenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a synthetic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with a chlorophenyl and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinylmethylamino Group: This step involves the reaction of the oxazole intermediate with a pyridinylmethylamine derivative.
Industrial Production Methods
Industrial production of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or pyridinylmethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes. This can affect various signaling pathways and biological functions.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL [2-(4-BROMOPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Contains a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the oxazole ring and the phosphonate group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN3O4P |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H17ClN3O4P/c1-23-26(22,24-2)17-16(20-11-12-4-3-9-19-10-12)25-15(21-17)13-5-7-14(18)8-6-13/h3-10,20H,11H2,1-2H3 |
InChI Key |
JPIWRYFAKSALQP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.